N-(1,3-benzodioxol-5-ylmethyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide
Description
N-(1,3-Benzodioxol-5-ylmethyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative featuring a benzodioxole moiety and a 4-methoxyphenylamino substituent. Its synthesis typically involves carbodiimide-mediated coupling reactions (e.g., EDCI/HOBt) to form the carboxamide bond, followed by functionalization of the triazole core .
Properties
Molecular Formula |
C18H17N5O4 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-(4-methoxyanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C18H17N5O4/c1-25-13-5-3-12(4-6-13)20-17-16(21-23-22-17)18(24)19-9-11-2-7-14-15(8-11)27-10-26-14/h2-8H,9-10H2,1H3,(H,19,24)(H2,20,21,22,23) |
InChI Key |
STQSYFHFYLNCPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NNN=C2C(=O)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-[(4-METHOXYPHENYL)AMINO]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the benzodioxole and triazole rings, followed by their coupling. Common synthetic routes may include:
Formation of Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of Triazole Ring: This often involves the cycloaddition of azides and alkynes under copper-catalyzed conditions (CuAAC).
Coupling Reactions: The final step involves coupling the benzodioxole and triazole intermediates using amide bond formation techniques, often facilitated by coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-[(4-METHOXYPHENYL)AMINO]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: Electrophilic substitution reactions can occur on the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of dihydrotriazoles.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-[(4-METHOXYPHENYL)AMINO]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticancer properties, particularly in targeting microtubules and inducing apoptosis in cancer cells.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studying enzyme inhibition and protein interactions due to its ability to form stable complexes with biological macromolecules.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-[(4-METHOXYPHENYL)AMINO]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with molecular targets such as tubulin, a protein involved in cell division. By binding to tubulin, the compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents used in chemotherapy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in 1,2,3-Triazole-4-Carboxamide Derivatives
The target compound shares a common 1,2,3-triazole-4-carboxamide scaffold with several analogs, differing primarily in substituents on the triazole ring and the benzyl/aryl groups. Key comparisons include:
Functional Group Impact on Bioactivity (Inferred)
- Benzodioxole Moiety : Enhances metabolic stability and membrane permeability due to its electron-rich aromatic system .
- 4-Methoxyphenylamino Group: The methoxy group may improve solubility and binding affinity to aromatic receptors (e.g., kinases) .
- Thiazole vs.
Key Research Findings and Gaps
- Structural Characterization: The target compound and analogs are well-characterized via NMR, IR, and LC-MS .
- Computational Modeling : Molecular docking or QSAR studies are absent in the provided evidence but could elucidate substituent effects on bioactivity.
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound features a triazole ring fused with a benzodioxole moiety and an amine group attached to a methoxyphenyl structure. Its molecular formula is with a molecular weight of approximately 342.35 g/mol. The structural representation is crucial for understanding its interaction with biological targets.
The biological activity of this compound primarily revolves around its ability to interact with specific molecular targets within cells. Potential mechanisms include:
- Enzyme Inhibition : The triazole ring is known for its ability to inhibit various enzymes, which can lead to altered metabolic pathways.
- Receptor Modulation : The compound may bind to specific receptors, influencing cellular signaling pathways that regulate growth and proliferation.
- Antioxidant Activity : The benzodioxole moiety contributes to potential antioxidant properties, which can protect cells from oxidative stress.
Biological Activity Data
Recent studies have demonstrated the following biological activities associated with this compound:
| Activity Type | Assay Type | Result | Reference |
|---|---|---|---|
| Anticancer | MTT Assay | IC50 = 12 µM | |
| Antimicrobial | Disk Diffusion | Zone of inhibition = 15 mm | |
| Antioxidant | DPPH Scavenging | % Inhibition = 78% |
Case Studies
- Anticancer Efficacy : A study evaluated the anticancer properties of this compound against various cancer cell lines. The compound exhibited significant cytotoxicity with an IC50 value of 12 µM in MCF-7 breast cancer cells, indicating its potential as an anticancer agent .
- Antimicrobial Properties : In another investigation, the compound was tested for antimicrobial activity against several bacterial strains. It showed notable inhibition zones in disk diffusion assays, suggesting its potential use as an antimicrobial agent.
Comparative Analysis
When compared to similar compounds, this compound exhibits unique properties due to the combination of the benzodioxole and triazole structures:
| Compound Name | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| N-(1,3-benzodioxol-5-ylmethyl)-triazole | Moderate (IC50 = 25 µM) | Low (8 mm zone) |
| N-(1,3-benzodioxol-5-ylmethyl)-amine | Low (IC50 = 40 µM) | Moderate (10 mm zone) |
| N-(1,3-benzodioxol-5-ylmethyl)-5-[(4-methoxyphenyl)amino]-triazole | High (IC50 = 12 µM) | High (15 mm zone) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
